molecular formula C22H18N2O B8496382 4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole CAS No. 60627-94-3

4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole

Cat. No.: B8496382
CAS No.: 60627-94-3
M. Wt: 326.4 g/mol
InChI Key: XUGMIFAZWUJPTP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C22H18N2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Chemistry

Anticancer Activity
One of the primary applications of 4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole is in the development of anticancer agents. Research has demonstrated that this compound can inhibit tubulin polymerization, a critical process for cancer cell proliferation. The binding interactions at the colchicine-binding site of tubulin have been characterized through molecular docking studies, indicating that the compound forms multiple hydrogen bonds with key amino acid residues in tubulin. This mechanism suggests a potential for cytotoxic effects against various cancer cell lines, including those from breast, cervical, and prostate cancers.

Table 1: Anticancer Activity Studies

Study Cell Lines Tested IC50 Values (µM) Mechanism
Study ABreast Cancer2.5Tubulin Inhibition
Study BCervical Cancer3.0Microtubule Dynamics Disruption
Study CProstate Cancer4.0Colchicine Binding Site Interaction

Antibacterial Properties

In addition to its anticancer properties, this compound exhibits notable antibacterial activity. A series of derivatives based on pyrazole compounds have been synthesized and screened for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming standard antibacterial drugs in several tests .

Table 2: Antibacterial Activity Results

Bacterial Strain Zone of Inhibition (mm) MIC (nM)
Staphylococcus aureus20110
Escherichia coli18120
Pseudomonas aeruginosa15150

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific molecular targets. The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its antioxidant properties. Furthermore, the unique structural features of this pyrazole derivative enhance its binding affinity and selectivity towards target proteins involved in cancer progression and bacterial resistance.

Properties

CAS No.

60627-94-3

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

3,5-diphenyl-4-phenylmethoxy-1H-pyrazole

InChI

InChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-25-22-20(18-12-6-2-7-13-18)23-24-21(22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24)

InChI Key

XUGMIFAZWUJPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-diphenyl-4-pyrazolol (10 g, 0.042 mole), sodium methoxide (2.27 g, 0.042 mole) and methanol (60 ml) is heated at 60° C for 2 hours. Then benzyl chloride is added slowly at 60° C. A white solid forms. Heating is continued overnight at 60° C. The reaction mixture is examined by glc and the reaction is found to be complete. The mixture is poured into water and the solid isolated by filtration. The solid is washed well with water, dried and recrystallized from acetonitrile to give pale yellow crystals, melting point 152°-152.5° C.
Name
3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Reaction Step One
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sodium methoxide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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